

Spectroscopic Profile of (Z)-hex-3-en-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-hex-3-en-1-yne

Cat. No.: B095483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(Z)-hex-3-en-1-yne**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents expected spectroscopic values based on the analysis of its functional groups and data from similar chemical structures. It also includes detailed experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Physicochemical Properties

Property	Value	Source
IUPAC Name	(Z)-hex-3-en-1-yne	[1]
Molecular Formula	C ₆ H ₈	[1]
Molecular Weight	80.13 g/mol	[1]
Canonical SMILES	CCC=CC#C	[1]
InChI Key	CLFYLNNSQRWCJAY-WAYWQWQTSA-N	[1]
CAS Number	17669-38-4	[1]

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **(Z)-hex-3-en-1-yne**.

These values are predicted based on the chemical structure and typical spectroscopic ranges for its constituent functional groups, namely a cis-alkene and a terminal alkyne.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~ 5.5 - 6.0	m	CH=CH
~ 3.0	m	C≡CH
~ 2.2	q	CH ₂
~ 1.0	t	CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~ 130 - 140	=CH
~ 105 - 115	=CH
~ 80 - 90	≡C-H
~ 70 - 80	-C≡
~ 20 - 30	CH ₂
~ 10 - 15	CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, Sharp	≡C-H stretch
~ 3020	Medium	=C-H stretch
~ 2100	Medium	C≡C stretch
~ 1650	Medium	C=C stretch (cis)
~ 700	Strong	=C-H bend (cis)

Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
80	[M] ⁺ (Molecular Ion)
79	[M-H] ⁺
65	[M-CH ₃] ⁺
53	[M-C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **(Z)-hex-3-en-1-yne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Materials:

- NMR Spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)

- **(Z)-hex-3-en-1-yne** sample
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **(Z)-hex-3-en-1-yne** in 0.5-0.7 mL of CDCl_3 containing 0.03% TMS in an NMR tube.
- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the spectra and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **(Z)-hex-3-en-1-yne** sample
- Volatile solvent for cleaning (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

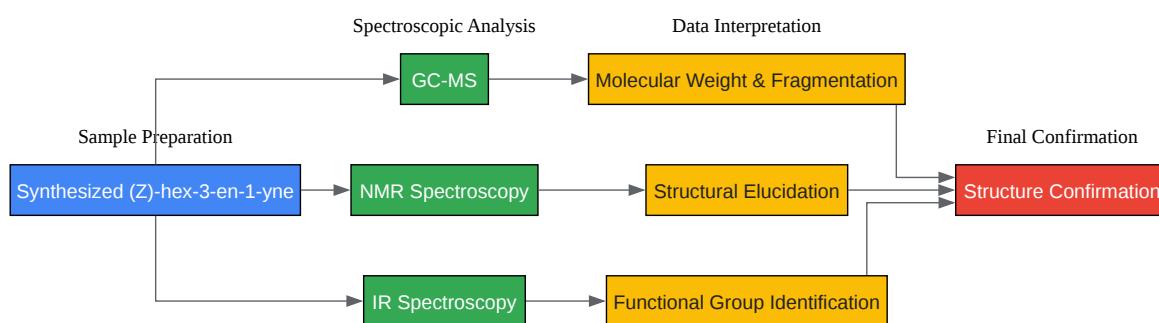
- Sample Preparation: Place a drop of the neat liquid sample of **(Z)-hex-3-en-1-yne** onto a salt plate. Place a second salt plate on top to create a thin liquid film.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
- Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the salt plates thoroughly with a volatile solvent and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer
- Helium (carrier gas)
- Capillary column suitable for volatile organic compounds (e.g., DB-5ms)
- **(Z)-hex-3-en-1-yne** sample
- Volatile solvent (e.g., dichloromethane) for sample dilution


Procedure:

- Sample Preparation: Prepare a dilute solution of **(Z)-hex-3-en-1-yne** (e.g., 1 mg/mL) in a volatile solvent.
- GC-MS Instrument Setup:
 - Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
 - Column: Use a suitable temperature program for the GC oven to separate the compound from any impurities. A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
 - Carrier Gas: Set the flow rate of the helium carrier gas (e.g., 1 mL/min).
 - Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Use electron ionization (EI) at 70 eV. Set the mass scan range (e.g., m/z 35-350).
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

- Data Acquisition: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.
- Data Analysis:
 - Identify the peak corresponding to **(Z)-hex-3-en-1-yne** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **(Z)-hex-3-en-1-yne**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **(Z)-hex-3-en-1-yne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-hex-3-en-1-yne | C6H8 | CID 5367401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (Z)-hex-3-en-1-yne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095483#spectroscopic-data-for-z-hex-3-en-1-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com